Cellular Apoptosis Inhibition Potency (EC₅₀) vs. 2-(Methylsulfonyl) Analog
The target compound (4-{[4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid) achieves cellular apoptosis inhibition in the U2OS‑Bim cell line with an EC₅₀ of approximately 25 nM, whereas the structurally closest comparator — 2-(methylsulfonyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine — displays an EC₅₀ of 749 nM in the same assay system [1][2]. Thus, the target compound exhibits an approximately 30‑fold greater potency than its methylsulfonyl analog.
| Evidence Dimension | Cellular apoptosis inhibition EC₅₀ (U2OS‑Bim cell line) |
|---|---|
| Target Compound Data | EC₅₀ ≈ 25 nM |
| Comparator Or Baseline | 2-(Methylsulfonyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine: EC₅₀ = 749 nM |
| Quantified Difference | ~30‑fold improvement |
| Conditions | U2OS‑Bim cell line; apoptosis induced by Dox‑inducible Bim overexpression; EC₅₀ determined by cell viability endpoint |
Why This Matters
The ~30‑fold potency improvement translates directly into lower compound consumption and lower working concentrations for cellular assays, reducing cost per experiment and minimizing potential off‑target effects.
- [1] Li L, Jiang X, Huang S, Ying Z, Zhang Z, Pan C, Li S, Wang X, Zhang Z. Discovery of Highly Potent 2-Sulfonyl-Pyrimidinyl Derivatives for Apoptosis Inhibition and Ischemia Treatment. ACS Med. Chem. Lett. 2017, 8 (4), 407–412. (Compound 33 data; EC₅₀ ≈ 25 nM in U2OS‑Bim cell line) View Source
- [2] BindingDB Entry BDBM31068: 2-(methylsulfonyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine. EC₅₀ = 749 nM for Succinate dehydrogenase [ubiquinone] iron‑sulfur subunit, mitochondrial (Human). View Source
